

spectroscopic data (NMR, IR) of 1-Benzofuran-2-sulfonyl chloride

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Compound of Interest

Compound Name: **1-Benzofuran-2-sulfonyl chloride**

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An In-Depth Technical Guide to the Spectroscopic Data of **1-Benzofuran-2-sulfonyl Chloride**

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities. [1][2] Derivatives of this heterocyclic system have shown promise as antiviral, antitumor, anti-inflammatory, and antimicrobial agents.[1][3] **1-Benzofuran-2-sulfonyl chloride** ($C_8H_5ClO_3S$, M.W. 216.64 g/mol) is a key intermediate, providing a reactive handle for the synthesis of a diverse library of sulfonamide and sulfonate ester derivatives.[4][5][6] Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and the unambiguous structural confirmation of its downstream products.

This guide provides a detailed analysis of the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopic data for **1-Benzofuran-2-sulfonyl chloride**, grounded in established principles and experimental observations for related structures.

Caption: Molecular Structure of **1-Benzofuran-2-sulfonyl chloride**.

Part 1: Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule.[7] The analysis of **1-Benzofuran-2-sulfonyl chloride** relies on identifying

the characteristic vibrational frequencies of the sulfonyl chloride and benzofuran moieties. The sulfonyl chloride group is particularly distinct, exhibiting strong absorption bands due to the symmetric and asymmetric stretching of the S=O bonds.^[7]

Key IR Absorption Bands

The expected IR spectrum is dominated by features from the sulfonyl chloride group and the aromatic system. The absence of broad O-H or N-H stretching bands (above 3200 cm^{-1}) is a key indicator of purity.

Wavenumber (cm ⁻¹)	Intensity	Assignment	Rationale
~3100 - 3000	Medium	Aromatic C-H Stretch	Vibrations of the C-H bonds on the benzene and furan rings.
~1610 - 1580	Medium	Aromatic C=C Stretch	In-plane skeletal vibrations of the fused aromatic rings. Benzofuran systems often show bands in this region. [8]
~1385 - 1370	Strong	S=O Asymmetric Stretch	This is a highly characteristic and strong absorption for sulfonyl chlorides, making it a primary diagnostic peak. [7]
~1190 - 1170	Strong	S=O Symmetric Stretch	The second key diagnostic peak for the sulfonyl chloride group, also exhibiting strong intensity. [7]
~1260 - 1200	Medium	Aryl C-O-C Asymmetric Stretch	Characteristic stretching vibration of the aryl-ether linkage within the furan ring of the benzofuran system. [9]
~760 - 740	Strong	ortho-Disubstituted Benzene C-H Bend (out-of-plane)	The substitution pattern on the benzene ring gives rise to a strong bending vibration in this region.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For **1-Benzofuran-2-sulfonyl chloride**, ^1H and ^{13}C NMR spectra will reveal the distinct electronic environments of the protons and carbons in the fused ring system.

^1H NMR Spectroscopy

The ^1H NMR spectrum is expected to show signals exclusively in the aromatic region. The powerful electron-withdrawing nature of the $-\text{SO}_2\text{Cl}$ group significantly deshields adjacent protons, shifting them downfield.^{[7][10]} The spectrum will consist of five protons in total.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Expected Coupling Constants (J, Hz)	Rationale
H3	~7.5 - 7.7	Singlet (s)	N/A	This proton is on the furan ring, adjacent to the sulfonyl chloride group. Its chemical shift is significantly downfield due to the inductive effect and anisotropy of the S=O bonds. [11]
H4, H7	~7.6 - 7.8	Multiplet (m)	$J \approx 7-9$ (ortho), 1-2 (meta)	These protons are on the benzene ring and are typically the most downfield of the benzenoid protons, influenced by the fused heterocyclic system.

H5, H6

~7.3 - 7.5

Multiplet (m)

 $J \approx 7\text{-}9$ (ortho), 7-8 (ortho/vicinal)

These protons are in the middle of the aromatic region for the benzene ring, exhibiting complex splitting from their neighbors.[\[11\]](#)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms of the benzofuran core. The chemical shifts are influenced by the electronegativity of the attached atoms (O, S) and resonance effects.

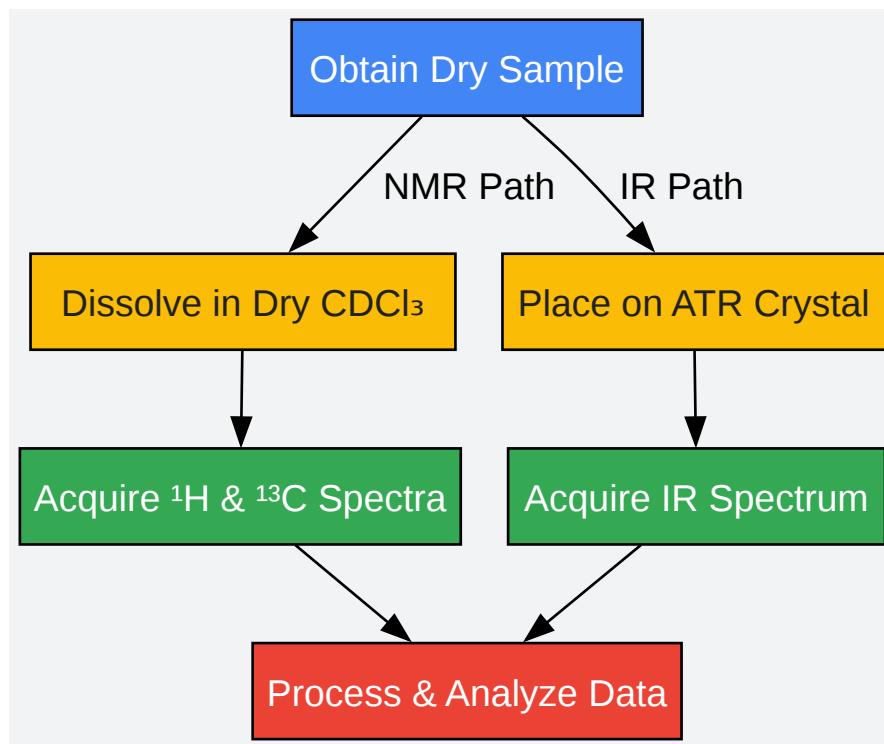
Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
C2	~148 - 152	Directly attached to the strongly electron-withdrawing SO_2Cl group and the ring oxygen, causing a significant downfield shift.
C3	~115 - 120	This carbon is adjacent to C2 but not directly bonded to a heteroatom, appearing at a relatively upfield position for an aromatic carbon.
C3a (bridgehead)	~128 - 132	A quaternary carbon at the fusion of the two rings.
C4, C7	~123 - 129	Aromatic CH carbons of the benzene ring.
C5, C6	~120 - 125	Aromatic CH carbons of the benzene ring. Their precise shifts can be approximated using substituent effects. [12]
C7a (bridgehead)	~155 - 158	The second bridgehead carbon, bonded to the oxygen atom, resulting in a significant downfield shift.

Part 3: Experimental Protocols & Workflow

The integrity of spectroscopic data is contingent upon meticulous experimental execution. As sulfonyl chlorides are reactive, particularly towards nucleophiles and water, careful handling is essential.[\[13\]](#)[\[14\]](#)[\[15\]](#)

General Procedure for Spectroscopic Analysis

- Sample Handling: All operations should be performed in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses).[13] The compound is moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon) where possible.
- NMR Sample Preparation:
 - Accurately weigh 5-10 mg of **1-Benzofuran-2-sulfonyl chloride**.
 - Dissolve the sample in ~0.6 mL of a dry, deuterated solvent. Chloroform-d (CDCl_3) is a suitable choice as it is aprotic and a good solvent for many organic compounds.[12] Avoid protic or nucleophilic solvents like DMSO-d_6 or Methanol-d_4 unless dryness is guaranteed, as they can react with the sulfonyl chloride.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- IR Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small, solid sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact.
 - This method is preferred as it requires minimal sample preparation and avoids the use of KBr pellets, which must be scrupulously dried to prevent moisture contamination.
- Data Acquisition:
 - NMR: Acquire ^1H , ^{13}C , and optionally 2D spectra (e.g., COSY, HSQC) on a spectrometer (e.g., 400 MHz or higher) at room temperature.
 - IR: Collect the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer, typically scanning from 4000 to 400 cm^{-1} .



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Caption: Workflow for Spectroscopic Analysis of **1-Benzofuran-2-sulfonyl chloride**.

Part 4: Synthesis and Safe Handling

Synthetic Overview

1-Benzofuran-2-sulfonyl chloride can be synthesized from precursor benzofuran derivatives. A common strategy for creating sulfonyl chlorides involves the reaction of a sulfonic acid or its salt with a chlorinating agent. Alternatively, direct halosulfonylation methods on activated aromatic systems can be employed.[16][17] The synthesis of the benzofuran ring itself can be achieved through various classic and modern catalytic methods, such as Perkin's synthesis or palladium-catalyzed cyclizations.[2][18]

Critical Safety and Handling Precautions

1-Benzofuran-2-sulfonyl chloride, like most sulfonyl chlorides, is a hazardous substance that requires careful handling.

- Corrosivity: It causes severe skin burns and eye damage.[13][19] EUH014: Reacts violently with water.[15]

- Reactivity: It is highly reactive with water, alcohols, and primary/secondary amines. Contact with moisture will hydrolyze the compound to the corresponding sulfonic acid, releasing corrosive HCl gas.
- Handling:
 - Always handle in a well-ventilated fume hood.
 - Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[13][15]
 - Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like water and strong bases.[14]
- Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[15]
- Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[19]

Conclusion

The spectroscopic profile of **1-Benzofuran-2-sulfonyl chloride** is defined by a unique combination of features from its two constituent moieties. In IR spectroscopy, the two strong, characteristic S=O stretching bands provide an unmistakable signature. In NMR spectroscopy, the downfield shift of the H3 proton and the C2 carbon, both adjacent to the potent electron-withdrawing sulfonyl chloride group, are key identifiers. This comprehensive spectroscopic understanding is essential for any researcher utilizing this versatile building block in the synthesis of novel chemical entities.

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